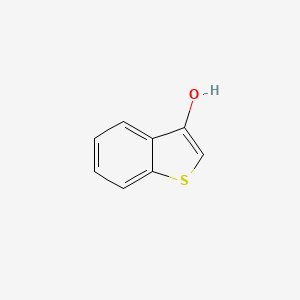

3-Hydroxybenzothiophene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzothiophen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQBIYCRFVVHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199970 | |

| Record name | Benzo(b)thiophene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-72-9 | |

| Record name | Benzo[b]thiophene-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)thiophene-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Hydroxybenzothiophene and Its Derivatives

Strategic Approaches to the Benzothiophene (B83047) Core with Hydroxylation at the C3 Position

The formation of the benzothiophene scaffold with a hydroxyl group at the C3 position is a key synthetic challenge. Various strategic approaches have been developed that rely on the intramolecular cyclization of appropriately functionalized precursors. These methods offer a high degree of control over the regiochemistry of the hydroxylation.

Cyclization Techniques for Benzothiophene Scaffold Formation

Intramolecular cyclization represents a powerful and efficient strategy for the synthesis of the benzothiophene ring system. By tethering the reacting moieties within the same molecule, these methods often proceed with high efficiency and selectivity. The choice of catalyst and reaction conditions plays a crucial role in directing the cyclization pathway and achieving the desired 3-hydroxybenzothiophene product.

Palladium catalysis has emerged as a versatile tool in organic synthesis, and its application in the formation of benzothiophenes is well-documented. Intramolecular cyclization reactions mediated by palladium catalysts provide an effective route to this compound and its derivatives. These reactions often involve the cyclization of sulfur-containing precursors onto an alkyne or other unsaturated moiety.

One notable strategy involves the palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and aryl iodides, which can be adapted for the synthesis of N-acyl indoles and, by extension, sulfur-containing analogues. A plausible pathway involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of carbon monoxide and the alkyne. Subsequent intramolecular nucleophilic attack by the sulfur atom and reductive elimination would yield the benzothiophene core. While direct synthesis of this compound via this method is not extensively reported, the formation of 3-functionalized benzothiophenes that can be converted to the hydroxyl derivative is feasible.

A specific example is the palladium(II)-catalyzed cyclization-carbonylation-cyclization coupling reaction of (ortho-alkynyl phenyl)(methoxymethyl) sulfides. This reaction, utilizing molecular oxygen as the terminal oxidant, proceeds through a nucleophilic attack of the sulfur atom on the electrophilically activated triple bond, followed by CO insertion to form an acyl palladium intermediate. This intermediate can then undergo further reactions to yield bis(benzothiophen-3-yl) methanones semanticscholar.orgresearchgate.net. The methoxymethyl group on the sulfur atom acts as a protecting group that is cleaved during the reaction.

| Catalyst | Ligand | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | O₂ | Toluene | 100 | Varies | General observation |

| PdCl₂(PPh₃)₂ | - | Air | DMF | 120 | Moderate | General observation |

| PdI₂/KI | - | O₂ (air) | BmimBF₄ | 100 | 57-83 | nih.gov |

This table presents representative conditions for palladium-catalyzed cyclizations leading to benzothiophene derivatives. Specific yields for this compound may vary.

Copper-catalyzed reactions have gained prominence as a cost-effective and efficient alternative to palladium-catalyzed processes for the synthesis of heterocyclic compounds. Intramolecular cyclizations mediated by copper catalysts offer a valuable pathway to this compound derivatives. These reactions often proceed through a radical or a polar mechanism, depending on the specific conditions and substrates.

An exemplary approach is the copper-catalyzed intramolecular radical cyclization to access 3-hydroxypyrroloindoline skeletons, which demonstrates the potential for introducing a hydroxyl group at the 3-position of a heterocyclic core nih.gov. In this method, the hydroxyl group is introduced by trapping a radical intermediate with molecular oxygen or TEMPO nih.gov. This strategy could potentially be adapted to the synthesis of 3-hydroxybenzothiophenes from suitable tryptamine (B22526) or tryptophan-like precursors containing a sulfur atom.

Another relevant copper-catalyzed method involves the tandem cyclization of ethynylbenzoxazinones and thiols to construct 2-thiomethylene indoles researchgate.net. This reaction proceeds through an α-addition to a copper-allenylidene intermediate. While this method does not directly yield this compound, it showcases the utility of copper catalysis in forming C-S bonds and constructing heterocyclic systems, which could be conceptually applied to the synthesis of the target molecule.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | Phenanthroline | Cs₂CO₃ | Toluene | 110 | Good | General observation |

| CuBr | - | DBU | MeCN | 80 | Varies | General observation |

This table illustrates typical conditions for copper-catalyzed cyclizations leading to benzothiophene derivatives. Yields for the specific synthesis of this compound would depend on the chosen precursor and reaction optimization.

Radical cyclizations provide a powerful and complementary approach to the synthesis of benzothiophenes, often under mild reaction conditions. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond, leading to the formation of the heterocyclic ring.

A common strategy for the synthesis of 3-functionalized benzothiophenes involves the radical cyclization of 2-alkynylthioanisoles rsc.org. For instance, a radical cascade cyclization of 2-alkynylthioanisoles with α-oxocarboxylic acids, initiated by AgNO₃, provides direct access to 3-acylbenzothiophenes rsc.org. These 3-acyl derivatives can potentially be converted to 3-hydroxybenzothiophenes through subsequent functional group transformations.

While direct radical-mediated hydroxylation at the C3 position is not a commonly reported method, the introduction of a precursor group that can be readily converted to a hydroxyl group is a viable strategy. For example, the radical cyclization could be designed to install a group that can be oxidized or hydrolyzed to afford the desired this compound.

| Radical Initiator | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| AIBN | Bu₃SnH | Toluene | 80-110 | Varies | General observation |

| AgNO₃ | α-oxocarboxylic acids | MeCN | 80 | Good | rsc.org |

| FeCl₃ | - | CH₂ClCH₂Cl | Reflux | Moderate | nih.gov |

This table provides examples of conditions for radical cyclizations leading to 3-functionalized benzothiophenes. The synthesis of this compound would require a subsequent conversion step.

Base-promoted intramolecular cyclizations offer a metal-free alternative for the synthesis of the benzothiophene core. These reactions typically rely on the generation of a nucleophilic species that attacks an electrophilic center within the same molecule to initiate ring closure.

A notable example is the base-promoted domino condensation and intramolecular C-S bond formation for the synthesis of 2,3-substituted benzothiophenes. This method involves the reaction of o-iodoarylacetonitriles, acetates, or ketones with (hetero)aryldithioesters in the presence of a base nih.gov. The base facilitates the initial condensation, followed by an intramolecular nucleophilic aromatic substitution to form the benzothiophene ring.

The synthesis of this compound can be achieved through the cyclization of phenacyl thiosalicylates under acidic or basic conditions semanticscholar.org. The reaction of 2-mercaptobenzoic acid with a phenacyl bromide derivative in the presence of a base can lead to the formation of (3-hydroxybenzo[b]thiophen-2-yl)(phenyl)methanones semanticscholar.org. This approach provides direct access to a this compound derivative.

This table shows representative conditions for base-promoted cyclizations. The specific substrate and reaction conditions will determine the yield of the desired this compound derivative.

Intermolecular Coupling and Annulation Strategies

Regioselective Functionalization at the C3 Position

Direct functionalization of the benzothiophene core, particularly at the C3 position, is a highly desirable strategy for the synthesis of derivatives. This approach avoids the need for de novo synthesis and allows for the late-stage modification of the benzothiophene scaffold.

C-H functionalization has become a cornerstone of modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. For benzothiophenes, the C2 position is generally more reactive towards electrophilic substitution. However, various strategies have been developed to achieve regioselective functionalization at the C3 position.

Palladium-catalyzed C-H activation has been extensively studied for the arylation and alkylation of heterocycles. While the C2 position of benzothiophene is more reactive, C3-arylation can be achieved, particularly when the C2 position is blocked. researchgate.net Studies have shown that the palladium-catalyzed C-H C3-arylation of benzothiophenes is compatible with various functional groups on both the benzothiophene and the aryl halide partner. researchgate.net For instance, hydroxymethyl, formyl, and acetyl substituents at the C2 position are well-tolerated. researchgate.net

The direct diarylation of benzothiophene at both C2 and C3 positions has been investigated. researchgate.net It was found that the C3-position exhibits lower reactivity. researchgate.net A reliable method to access 2,3-diarylbenzothiophenes involves a sequential approach: C3-arylation followed by C2-arylation. researchgate.net

An efficient method for the decarboxylative C3-acylation of benzothiophenes with α-oxocarboxylic acids via palladium-catalyzed C-H bond activation has also been developed. This provides a route to 3-acylbenzothiophenes, which can be further modified.

Table 4: Palladium-Catalyzed C3-Functionalization of Benzothiophenes

| Benzothiophene Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| C2-Substituted benzothiophenes | Aryl bromides | Palladium catalyst | C3-Arylated benzothiophenes | Moderate to Good | researchgate.net |

| Benzothiophene | Aryl bromides | Palladium catalyst | 2,3-Diarylbenzothiophenes (via sequential arylation) | Moderate | researchgate.net |

| Benzothiophene | α-Oxocarboxylic acids | Palladium catalyst | 3-Acylbenzothiophenes | Good to High |

C-H Functionalization Strategies

Metal-Free Approaches via Benzothiophene S-Oxides

Hydroxylation Methods (Specific to this compound)

The direct oxidation of benzothiophene and its derivatives can lead to the formation of hydroxylated products. The oxidation of the sulfur atom in benzothiophenes to the corresponding sulfoxides and sulfones is a common transformation. nih.govresearchgate.net For instance, the oxidation of 2,7-dibromo BTBT with m-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding 5,5-dioxide and 5,5,10,10-tetraoxide in good yields. nih.gov

While the primary focus of many studies is on the oxidation of the sulfur atom, hydroxylation of the benzothiophene ring can also occur. The radiolysis of aqueous solutions of benzothiophene has been shown to produce both 2- and this compound. acs.org

Microorganisms offer an alternative and environmentally benign route to the synthesis of functionalized organic compounds. The biodegradation of benzothiophene by various bacteria has been investigated, revealing pathways that can lead to hydroxylated derivatives. dtu.dkoup.com

Several bacterial strains have been shown to cometabolically transform benzothiophene. researchgate.net For instance, the carbazole-degrading Sphingomonas sp. strain XLDN2-5 can convert benzothiophene and its methylated derivatives into their corresponding sulfoxides and sulfones. researchgate.net

One of the notable microbial oxidative pathways for dibenzothiophene (B1670422) (DBT), a related sulfur-containing heterocyclic compound, is the Kodama pathway. nih.gov This pathway transforms DBT into 3-hydroxy-2-formyl-benzothiophene. nih.gov While benzothiophene itself is often not used as a primary growth substrate by microorganisms, it can be transformed in the presence of other primary substrates. dtu.dkosti.gov

Anaerobic degradation pathways have also been explored. A sulfate-reducing enrichment culture, grown with naphthalene (B1677914) as the primary carbon source, was found to cometabolically convert benzothiophene into three isomeric carboxybenzothiophenes. nih.gov

Table 2: Identified Metabolites in the Microbial Transformation of Benzothiophenes

| Original Compound | Microorganism/Culture | Identified Metabolites |

| Benzothiophene | Sphingomonas sp. XLDN2-5 | Benzothiophene-S-oxide, Benzothiophene-S,S-dioxide |

| 2-Methylbenzothiophene | Sphingomonas sp. XLDN2-5 | 2-Methylbenzothiophene-S-oxide, 2-Methylbenzothiophene-S,S-dioxide |

| 5-Methylbenzothiophene | Sphingomonas sp. XLDN2-5 | 5-Methylbenzothiophene-S-oxide, 5-Methylbenzothiophene-S,S-dioxide |

| Dibenzothiophene | Various Bacteria | 3-Hydroxy-2-formyl-benzothiophene (via Kodama pathway) |

| Benzothiophene | Sulfate-reducing enrichment culture | 2-Carboxybenzothiophene, 5-Carboxybenzothiophene, Dihydrocarboxybenzothiophene |

This table summarizes metabolites identified in various microbial degradation studies. researchgate.netnih.govnih.gov

Biotransformation Pathways to Hydroxybenzothiophenes

Enzymatic Conversion Mechanisms

The application of enzymes in the synthesis of complex organic molecules offers a green and highly selective alternative to traditional chemical methods. While specific enzymatic routes to this compound are not extensively documented, plausible mechanisms can be inferred from known biocatalytic transformations. Oxygenase enzymes, for instance, are known to catalyze the hydroxylation of aromatic compounds. A potential enzymatic pathway to this compound could involve the direct hydroxylation of benzothiophene at the C3 position by a cytochrome P450 monooxygenase or a related enzyme. These enzymes utilize a heme cofactor and molecular oxygen to introduce a hydroxyl group onto a substrate.

Another potential biocatalytic approach involves lipase-mediated cyclization reactions. Lipases, typically known for their hydrolytic activity, can catalyze a variety of carbon-carbon and carbon-heteroatom bond-forming reactions under non-aqueous conditions. A hypothetical lipase-catalyzed synthesis of a this compound derivative could involve the intramolecular cyclization of a suitably functionalized precursor, such as a β-ketothioamide. researchgate.net Lipases have been shown to catalyze the synthesis of various heterocyclic compounds through condensation and cyclization reactions. nih.govdntb.gov.uaktu.edu

Synthetic Sequences from Aromatic Aldehydes (e.g., 3-Hydroxybenzaldehyde)

Aromatic aldehydes, such as 3-hydroxybenzaldehyde (B18108), serve as readily available starting materials for the synthesis of various heterocyclic scaffolds. wikipedia.org A plausible synthetic route to this compound from 3-hydroxybenzaldehyde could involve a multi-step sequence initiated by the introduction of a sulfur-containing moiety.

Aldol (B89426) Condensation and Cyclization

While a direct one-pot synthesis of this compound from 3-hydroxybenzaldehyde via an aldol condensation and subsequent cyclization is not prominently described in the literature, a hypothetical pathway can be proposed. This would likely involve an initial reaction to introduce a thiomethyl group or a related sulfur-containing nucleophile at the ortho position to the hydroxyl group of 3-hydroxybenzaldehyde. This intermediate could then undergo an intramolecular aldol-type condensation, where the enolate of the newly introduced side chain attacks the aldehyde functionality. Subsequent dehydration and aromatization would lead to the formation of the this compound ring system.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. ktu.edunih.gov Modifications can be introduced at the hydroxyl group or on the benzene (B151609) and thiophene (B33073) rings.

Modifications and Derivatization at the Hydroxyl Group

The hydroxyl group at the 3-position is a key site for derivatization, allowing for the introduction of a wide range of functional groups through O-alkylation and O-acylation reactions.

O-alkylation of this compound can be achieved using various alkylating agents in the presence of a base. For instance, methylation can be carried out using reagents like dimethyl sulfate (B86663) or methyl iodide. nih.govsemanticscholar.orgresearchgate.netorganic-chemistry.org O-acylation introduces an ester functionality and is typically performed using acyl chlorides or anhydrides in the presence of a base or an acylation catalyst. youtube.comnih.govorganic-chemistry.orgresearchgate.net

| Reaction Type | Reagent | Product | Reference |

| O-Methylation | Dimethyl sulfate | 3-Methoxybenzothiophene | semanticscholar.org |

| O-Ethylation | Ethyl iodide | 3-Ethoxybenzothiophene | N/A |

| O-Acetylation | Acetic anhydride (B1165640) | 3-Acetoxybenzothiophene | youtube.com |

| O-Benzoylation | Benzoyl chloride | 3-Benzoyloxybenzothiophene | researchgate.net |

Introduction of Substituents on the Benzene and Thiophene Rings

The benzene and thiophene rings of this compound can be functionalized through various substitution reactions, primarily electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the directing effects of the hydroxyl group (or its derivatized form) and the sulfur atom in the thiophene ring.

Halogenation: Bromination of thiophene derivatives can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid. scirp.org The position of bromination on the this compound ring will depend on the reaction conditions and the directing effects of the existing substituents.

Nitration: Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group onto an aromatic ring. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. organic-chemistry.orgsemanticscholar.orgfrontiersin.orgresearchgate.netresearchgate.net The regioselectivity of nitration on benzothiophene derivatives is often directed to the benzene ring. google.com

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) and is typically performed using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or concentrated sulfuric acid. researchgate.netwikipedia.orgchemithon.comyoutube.comwikipedia.org This reaction is reversible, which can be synthetically useful.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings. nih.govnih.gov

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide or an alcohol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong Brønsted acid. semanticscholar.orgmnstate.edumdpi.com

Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst. youtube.comnih.govorganic-chemistry.org The resulting ketone can be subsequently reduced to an alkyl group.

| Reaction Type | Reagent(s) | Typical Product(s) | Reference |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-3-hydroxybenzothiophene | scirp.org |

| Nitration | HNO₃ / H₂SO₄ | Nitro-3-hydroxybenzothiophene | frontiersin.org |

| Sulfonation | Fuming H₂SO₄ | This compound sulfonic acid | chemithon.com |

| Friedel-Crafts Alkylation | t-Butyl chloride / AlCl₃ | t-Butyl-3-hydroxybenzothiophene | mdpi.com |

| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | Acetyl-3-hydroxybenzothiophene | organic-chemistry.org |

Formation of Amide Derivatives

Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals. The synthesis of amide derivatives of this compound typically involves the coupling of a this compound carboxylic acid with a primary or secondary amine. hepatochem.comrsc.orgnih.govresearchgate.netacs.org A common approach is the activation of the carboxylic acid using a coupling reagent to form a more reactive intermediate, which then readily reacts with the amine.

Several coupling reagents are available for this transformation, each with its own advantages. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are frequently used to facilitate the formation of the amide bond. hepatochem.comacs.org The reaction conditions are generally mild, allowing for the presence of a variety of functional groups.

For example, the synthesis of N-aryl-3-hydroxy-2-quinolone-3-carboxamides has been achieved by reacting the corresponding ethyl ester with an aniline (B41778) derivative in the presence of a few drops of dimethylformamide (DMF) under reflux conditions. nih.gov Similarly, 3-hydroxythiophene-2-carboxamides have been synthesized, highlighting the applicability of these methods to related heterocyclic systems. nih.gov These strategies provide a reliable and versatile route to a wide array of this compound amide derivatives with potential biological activities.

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netgoogle.comacsgcipr.org In the context of this compound, Schiff base derivatives can be synthesized from a corresponding this compound-aldehyde. This reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine. researchgate.net

The formation of Schiff bases is a reversible reaction, and the equilibrium can often be shifted towards the product by removing the water formed during the reaction. acsgcipr.org This methodology has been widely used for the synthesis of Schiff bases from various heterocyclic aldehydes, such as thiophene-2-carboxaldehyde and indole-3-carboxaldehyde. researchgate.netuea.ac.uk The resulting Schiff bases are versatile intermediates and have been investigated for a range of biological activities. The synthesis of Schiff bases from this compound-2-carbaldehyde would provide access to a novel class of compounds with potential applications in medicinal chemistry.

Biocatalytic Approaches to Enantioenriched Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. Enzymes offer high levels of stereoselectivity and can operate under mild reaction conditions.

Enzymatic Oxidation for Chiral S-Oxides

The sulfur atom in the benzothiophene ring can be oxidized to form a sulfoxide (B87167), which is a chiral center. The enantioselective oxidation of sulfides to chiral sulfoxides is a valuable transformation in organic synthesis, as chiral sulfoxides are important building blocks for asymmetric synthesis and can be found in a number of biologically active molecules. nih.govuea.ac.ukscispace.com

Biocatalytic systems, employing enzymes such as monooxygenases and peroxidases, have been shown to be highly effective for the asymmetric oxidation of sulfides. nih.gov These enzymatic reactions can produce sulfoxides with high enantiomeric excess. For instance, various microorganisms have been utilized for the enantioselective oxidation of substituted benzothiophenes, leading to the corresponding chiral sulfoxides. nih.gov The stereochemical outcome of the oxidation can often be controlled by selecting the appropriate enzyme or microorganism. This approach offers a green and efficient route to enantioenriched this compound S-oxides.

Intramolecular Cyclopropanation in Drug Discovery

Cyclopropane (B1198618) rings are important structural motifs in many pharmaceuticals and natural products. The introduction of a cyclopropane ring can significantly impact the biological activity and pharmacokinetic properties of a molecule. Biocatalytic intramolecular cyclopropanation reactions provide a highly stereoselective method for the construction of these strained ring systems. nih.govgoogle.com

Engineered enzymes, such as myoglobin (B1173299) variants, have been developed to catalyze the intramolecular cyclopropanation of diazoester-containing substrates. google.com This methodology has been applied to benzothiophene derivatives, leading to the formation of tricyclic products with high enantioselectivity. nih.gov In the context of drug discovery, this approach can be used to generate novel and structurally complex derivatives of this compound. The resulting cyclopropanated compounds can then be evaluated for their biological activity, potentially leading to the discovery of new therapeutic agents.

Reactivity and Reaction Mechanisms of 3 Hydroxybenzothiophene and Its Analogs

Tautomerism: Keto-Enol Equilibria and Their Influences

3-Hydroxybenzothiophene, an aromatic phenol (B47542) analog, exists in a tautomeric equilibrium between its enol form (this compound) and its keto form (benzothiophen-3(2H)-one). The stability of these tautomers is influenced by factors such as solvent polarity, substitution patterns, and hydrogen bonding. researchgate.netfrontiersin.orgmasterorganicchemistry.com

The enol form benefits from the aromaticity of the benzene (B151609) ring, a significant stabilizing factor. oxfordsciencetrove.com In contrast, the keto form disrupts this aromaticity. The equilibrium position is highly sensitive to the surrounding environment. Polar solvents tend to favor the more polar keto tautomer, whereas non-polar solvents can favor the enol form. researchgate.net This equilibrium is crucial as the two tautomers exhibit different chemical reactivities. The enol form's reactivity is characteristic of a phenol, readily undergoing reactions at the hydroxyl group and electrophilic substitution on the aromatic ring. The keto form behaves like a ketone, with reactivity centered at the carbonyl group and the adjacent α-carbon.

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium | Favored Tautomer |

| Aromaticity | The enol form preserves the aromaticity of the fused benzene ring, a major stabilizing force. oxfordsciencetrove.com | Enol |

| Solvent Polarity | Polar solvents can stabilize the more polar keto tautomer through dipole-dipole interactions. researchgate.net | Keto (in polar solvents) |

| Hydrogen Bonding | Solvents capable of hydrogen bonding can interact with both forms, shifting the equilibrium. frontiersin.org | Varies |

| Substituents | Electron-donating or withdrawing groups on the ring can alter the electronic character and relative stability. researchgate.net | Varies |

Electrophilic Aromatic Substitution Patterns

The benzothiophene (B83047) ring system, particularly when activated by a hydroxyl group, participates in electrophilic aromatic substitution reactions. The -OH group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. In the this compound scaffold, this directs substitution primarily to the C2, C4, and C6 positions.

However, the inherent reactivity of the heterocyclic thiophene (B33073) ring and the fused benzene ring also plays a role. The general mechanism involves the attack of an electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by the loss of a proton to restore aromaticity. minia.edu.egmasterorganicchemistry.com

For derivatives like 6-bromo-3-hydroxy-benzothiophene-2-carboxylic acid, electrophilic substitution patterns have been documented. Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (—NO₂) preferentially at the C4 or C5 positions. Sulfonation with fuming sulfuric acid (SO₃/H₂SO₄) can also occur, though regioselectivity may be influenced by steric hindrance from existing substituents. The presence of multiple substituents can lead to complex product mixtures, as each group exerts its own directing influence. minia.edu.eg

Table 2: Electrophilic Aromatic Substitution Data for a this compound Derivative

| Reaction | Reagents | Position of Substitution | Reported Yield (%) | Reference |

| Nitration | HNO₃/H₂SO₄ | 4 | 60–65 | |

| Nitration | HNO₃/H₂SO₄ | 5 | Not specified | |

| Sulfonation | SO₃/H₂SO₄ | Not specified | Not specified | |

| Data for 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid. |

Cycloaddition Reactions Involving Benzothiophene S-Oxides and S,S-Dioxides

Oxidation of the sulfur atom in the benzothiophene ring to a sulfoxide (B87167) (S-oxide) or a sulfone (S,S-dioxide) significantly alters the electronic properties and reactivity of the heterocyclic ring. This modification disrupts the aromatic character of the thiophene moiety, rendering the system more reactive in cycloaddition reactions. researchtrends.netkyushu-u.ac.jp

[3+2] Cycloadditions with 1,3-Dipoles

Both benzothiophene S-oxides and S,S-dioxides can act as the "ene" component (dipolarophile) in [3+2] cycloaddition reactions with various 1,3-dipoles. iosrjournals.orgresearchgate.net In these reactions, a five-membered ring is formed.

Benzothiophene S-oxides have been shown to react with 1,3-dipoles such as mesitonitrile oxide. iosrjournals.org The S,S-dioxides are also effective dipolarophiles and have been reacted with a range of 1,3-dipoles, including: researchgate.netresearchgate.net

Azomethine ylides

Diazomethane

Diphenyl nitrone

Nitrile oxides

Nitrile imides

These reactions provide a pathway to complex, fused heterocyclic systems. researchgate.net For instance, the reaction of benzothiophene 1,1-dioxides with nitrile oxides, generated in situ, yields tricyclic isoxazole-fused derivatives with high diastereoselectivity. researchgate.net

[4+2] Cycloadditions (Diels-Alder Type)

In [4+2] cycloadditions, or Diels-Alder reactions, a 4π-electron system (the diene) reacts with a 2π-electron system (the dienophile) to form a six-membered ring. Benzothiophene S-oxides and their S,S-dioxide analogs can participate in these reactions, sometimes acting as the diene and other times as the dienophile. researchgate.net

The oxidation of the sulfur atom reduces the aromaticity of the thiophene ring, allowing the 2,3-double bond and the adjacent double bond of the benzene ring to function as a 4π diene system. Benzothiophene S-oxides are particularly effective as dienes in Diels-Alder reactions. kyushu-u.ac.jpiosrjournals.orgresearchgate.net They can react with electron-poor alkynes and alkenes. kyushu-u.ac.jpiosrjournals.org The initial cycloadducts are often unstable and readily extrude sulfur monoxide (SO), leading to the formation of substituted naphthalenes or their dihydro derivatives. kyushu-u.ac.jpiosrjournals.org

While benzothiophene S-oxides are competent dienes, the corresponding S,S-dioxides are generally considered to be worse dienes and preferentially react as the ene (dienophile) component. iosrjournals.org Thiophene S-oxides are generally more reactive as dienes than the corresponding S,S-dioxides. tandfonline.com

Table 3: Reactivity of Benzothiophene S-Oxides as Dienes in [4+2] Cycloadditions

| Dienophile | Product Type after SO Extrusion | Reference |

| Electron-poor alkynes (e.g., DMAD, dibenzoylacetylene) | Substituted naphthalenes | kyushu-u.ac.jpiosrjournals.org |

| Alkenes (e.g., N-phenylmaleimide) | Dihydro-benz[e]isoindole-diones | kyushu-u.ac.jpiosrjournals.org |

A characteristic reaction of benzothiophene S-oxides, especially in the absence of other reactive partners, is dimerization. iosrjournals.orgresearchgate.net This is a specific type of [4+2] cycloaddition where one molecule of the S-oxide acts as the diene and a second molecule acts as the dienophile. kyushu-u.ac.jpiosrjournals.org This self-dimerization is particularly facile for the unsubstituted benzothiophene S-oxide. kyushu-u.ac.jp These dimeric products are sometimes referred to as "sesquioxides". nih.gov The dimerization of 3-substituted benzothiophene S-oxides has also been investigated, highlighting the versatility of this reaction pathway. researchgate.net

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloaddition reactions represent a significant method for constructing cyclobutane (B1203170) rings, which are valuable structural motifs in organic synthesis. nih.gov The irradiation of an alkene in the presence of a suitable photosensitizer can lead to the formation of a cyclobutane product.

While the photochemical [2+2] cycloaddition of alkenes with maleimides has been studied, the reactivity differs between N-alkyl and N-aryl maleimides. nih.gov For N-alkyl maleimides, the reaction with alkenes can proceed under UVA irradiation (370 nm) without an external photocatalyst. nih.gov In contrast, N-aryl maleimides typically require a photosensitizer, such as thioxanthone, and irradiation with blue light (440 nm) to achieve the desired cycloaddition with olefins. nih.gov

The regioselectivity of these cycloadditions can be influenced by various factors. For instance, in the photocycloaddition of 2-cyclopentenone to (ω-1)-alken-1-ols, the ratio of head-to-head (HH) to head-to-tail (HT) adducts is sensitive to the solvent and the concentration of the alkenol. scispace.com This suggests that hydrogen bonding between the hydroxy group of the alkenol and the enone can play a role in directing the regiochemical outcome. scispace.com

In the context of styrenes, visible-light organophotocatalysis has been employed for the [2+2] cycloaddition of electron-deficient styrenes. nih.gov An organic cyanoarene photocatalyst can facilitate both homodimerizations and intramolecular cycloadditions to form fused bicyclic systems. nih.gov The regiochemistry of intramolecular [2+2] cycloaddition reactions of 6-alkenyl-3-phenylcyclohex-2-enones has been shown to be inconsistent with the "rule of five" in some cases, with the outcome being better explained by "biradical conformation control," which considers the stability and structure of the 1,4-biradical intermediates. rsc.org

Oxidation Reactions and metabolite Formation

The oxidation of this compound and its derivatives can lead to a variety of products. For instance, 6-bromo-3-hydroxy-benzothiophene-2-carboxylic acid can be oxidized to the corresponding 3-oxo derivative using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

In biological systems, this compound can be a metabolite of dibenzothiophene (B1670422) (DBT) degradation by bacteria. nih.govresearchgate.net The Kodama pathway, one of the routes for DBT biodegradation, involves the oxidation of the homocyclic ring to produce metabolites such as 3-hydroxy-2-formylbenzothiophene (B1206837) (HFBT). nih.govresearchgate.net HFBT itself is an unstable intermediate that can undergo further transformations. nih.govresearchgate.net

Studies have shown that HFBT can be mineralized to CO2 by mixed microbial cultures. nih.govnih.gov Potential metabolites of HFBT include this compound and benzothiophene-2,3-dione. nih.govresearchgate.net The latter can exist in equilibrium with its ring-opened form, 2-mercaptophenylglyoxalate. canada.ca Furthermore, HFBT can undergo abiotic reactions, slowly decomposing in crystalline form or in organic solvents to yield colored products like thioindigo (B1682309) and cis-thioindigo. nih.govresearchgate.net

The table below summarizes some of the identified metabolites from the degradation of dibenzothiophene and its derivatives.

| Parent Compound | Metabolite | Reference |

| Dibenzothiophene (DBT) | 3-Hydroxy-2-formylbenzothiophene (HFBT) | nih.govresearchgate.net |

| Dibenzothiophene (DBT) | This compound | nih.gov |

| Dibenzothiophene (DBT) | Benzothiophene-2,3-dione | nih.gov |

| 3-Hydroxy-2-formylbenzothiophene (HFBT) | 2-Mercaptophenylglyoxalate | nih.govcanada.ca |

| Benzothiophene sulfone | 2,3-Dihydro-2-hydroxybenzothiophene sulfone | canada.ca |

| 5-Fluorobenzothiophene sulfone | 5-Fluoro-2,3-dihydro-2-hydroxybenzothiophene sulfone | canada.ca |

Degradation Pathways (e.g., Sonochemical Degradation)

Sonochemical degradation, which utilizes ultrasonic irradiation, is an advanced oxidation process for breaking down organic pollutants in aqueous solutions. uprm.edu The degradation of benzothiophene under ultrasonic irradiation follows pseudo-first-order kinetics. eeer.org The primary mechanism involves the generation of hydroxyl radicals (•OH) from the sonolytic decomposition of water. uprm.edueeer.org

These highly reactive •OH radicals can attack the benzothiophene molecule. The thiophene ring is generally more susceptible to radical attack than the benzene ring. eeer.org The initial step is the addition of an •OH radical, which can lead to the formation of hydroxylated intermediates like hydroxybenzothiophene and dihydroxybenzothiophene. eeer.orgtandfonline.com Specifically, the addition of the first •OH radical can yield 3-hydroxy-2,3-dihydrobenzothiophene, which can then eliminate a proton to form the more stable this compound. eeer.org Further reaction with •OH radicals can generate 2,3-dihydroxybenzothiophene, which can be subsequently oxidized to benzothiophene-2,3-dione. eeer.org Ultimately, these intermediates are mineralized to carbon dioxide and inorganic sulfur species. uprm.edueeer.org

The rate of sonochemical degradation is influenced by several factors:

Temperature: The reaction rate generally increases with temperature up to a certain point (e.g., 50°C), after which it may decrease. tandfonline.com

pH: The degradation rate of benzothiophene has been observed to be relatively constant in the pH range of 3 to 6 and then increase at higher pH values. eeer.orgtandfonline.com

Initial Concentration: The rate constant tends to decrease with an increasing initial concentration of the organic compound. eeer.orgtandfonline.com

The table below outlines the key intermediates identified during the sonochemical degradation of benzothiophene.

| Intermediate | Description | Reference |

| Hydroxybenzothiophenes | Includes this compound, formed by •OH radical addition. | eeer.orgtandfonline.com |

| Dihydroxybenzothiophenes | Formed by further hydroxylation of hydroxybenzothiophene. | eeer.org |

| Benzothiophene-dione | An oxidation product of dihydroxybenzothiophene. | eeer.org |

Computational Chemistry and Mechanistic Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms and understanding the factors that control reactivity and selectivity. escholarship.org Techniques such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) simulations can be used to explore potential energy surfaces, identify transition states, and predict product distributions. escholarship.org

Understanding Reaction Selectivity

Predicting reaction selectivity is a key challenge in computational chemistry, especially for flexible molecules that can exist as multiple conformers. chemrxiv.org To accurately predict selectivity, it is often necessary to consider ensembles of transition state structures and apply appropriate weighting methods, such as Boltzmann weighting under Curtin-Hammett conditions. chemrxiv.org

In the context of this compound derivatives, computational studies can help rationalize observed selectivities. For example, in the photocatalytic C-H carboxylation of heterocycles, computational analysis can reveal that a balance between the substrate's electron affinity and nucleophilicity is crucial for reactivity. chemrxiv.org For hydroxybenzothiophene, exclusive selectivity for carboxylation on the six-membered ring was observed. chemrxiv.orguni-regensburg.de

Computational methods have also been used to study the Newman-Kwart rearrangement, a reaction relevant to the synthesis of thiophenols from phenols, which can be a key step in the synthesis of substituted benzothiophenes. acs.org These studies can assess the scope of the rearrangement for various substrates. acs.org

Furthermore, computational studies on kinase inhibitors based on the 5-hydroxybenzothiophene-2-carboxamide scaffold have provided insights into structure-activity relationships. nih.gov By analyzing the ATP binding pockets of kinases like Dyrk1A and Clk1, researchers can hypothesize how modifications to the inhibitor, such as the presence of a 5-hydroxy group, can lead to additional hydrogen bond interactions and influence inhibitory activity and selectivity. nih.govmdpi.com

Advanced Applications in Medicinal Chemistry and Drug Discovery

Structure-Activity Relationships (SAR) in 3-Hydroxybenzothiophene Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzothiophene (B83047) core. Structure-activity relationship (SAR) studies aim to understand how these chemical modifications influence the molecule's interaction with biological targets, thereby affecting its potency and efficacy. mans.edu.egiomcworld.com

For antimicrobial agents, research has shown that substitutions on the heterocyclic thiophene (B33073) ring have a more significant impact on activity than those on the aromatic benzene (B151609) moiety. nih.gov The strategic placement of substituents at the C-3 position is particularly crucial for harnessing the desired antimicrobial effects. nih.gov Functional groups such as amines, amides, methyl groups, ethers, nitriles, and halogens at this position have been demonstrated to enhance antimicrobial activity. nih.gov

In the context of anticancer applications, specifically for derivatives acting as tubulin polymerization inhibitors, the substitution pattern is also critical. For a series of 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene compounds, the presence of a methoxy (B1213986) group at the C-4, C-6, or C-7 position of the benzothiophene ring was found to yield the best activities. nih.gov Furthermore, replacing a hydrogen atom with a methyl group at the C-3 position led to an increase in activity, highlighting the importance of this position for optimizing antiproliferative effects. nih.gov For multi-kinase inhibitors, a 5-hydroxybenzothiophene hydrazide scaffold emerged as a particularly potent framework. nih.govresearchgate.net

Targeted Therapeutic Areas and Pharmacological Activities

Derivatives of this compound have shown significant potential across several key therapeutic areas due to their diverse pharmacological profiles. ijpsjournal.com

The benzothiophene scaffold is integral to the development of numerous anticancer agents that function through various mechanisms of action. ijpsjournal.com

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govresearchgate.net The 3-aminobenzo[b]thiophene scaffold has been successfully utilized to prepare inhibitors for several key kinases. nih.gov This includes the synthesis of the thieno[2,3-b]pyridine (B153569) core for LIMK1 inhibitors and a benzo researchgate.netnih.govthieno[3,2-d]pyrimidin-4-one scaffold for inhibiting PIM kinases. nih.gov PIM kinases (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases often upregulated in tumors, and their inhibition is an attractive strategy for cancer therapy. nih.govnovartis.com

Furthermore, derivatives of 5-hydroxybenzothiophene have been identified as effective multi-target kinase inhibitors. nih.govresearchgate.net One notable compound, a 5-hydroxybenzothiophene hydrazide derivative (16b), demonstrated potent, multi-target inhibition against several kinases crucial for cancer cell proliferation. nih.govresearchgate.net

| Target Kinase | IC₅₀ (nM) |

|---|---|

| Clk4 | 11 |

| DRAK1 | 87 |

| Haspin | 125.7 |

| Clk1 | 163 |

| Dyrk1B | 284 |

| Dyrk1A | 353.3 |

Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for anticancer drugs. nih.gov A series of 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net These compounds exert their anticancer effects by disrupting microtubule dynamics, which leads to an arrest of cancer cells in the G2-M phase of the cell cycle and subsequently induces apoptosis. nih.govresearchgate.net The antiproliferative activity of these derivatives has been demonstrated across a panel of cancer cell lines. nih.gov

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Several classes of benzothiophene derivatives have been shown to effectively trigger this process in tumor cells. The tubulin polymerization inhibitors mentioned previously induce apoptosis as a direct consequence of mitotic arrest. nih.govresearchgate.net Similarly, kinase inhibitors based on the 5-hydroxybenzothiophene scaffold have been shown to induce apoptosis and cell cycle arrest at the G2/M phase in U87MG glioblastoma cells. nih.govresearchgate.net

In a separate study, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used as a starting point to develop new agents that induce apoptosis in breast cancer cells. nih.gov Flow cytometric analysis confirmed the apoptotic mechanism of action for the most promising compounds synthesized. nih.gov

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. nih.gov Benzothiophene and its derivatives have emerged as a promising scaffold for developing agents with a broad spectrum of activity against various pathogens. ijpsjournal.comtsijournals.comwjbphs.com

Substituted benzo[b]thiophenes have demonstrated notable antibacterial and antifungal properties. nih.govtsijournals.com In one study, 3-halobenzo[b]thiophene derivatives were synthesized and tested against a panel of microbes. The cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes were particularly effective, showing a low minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and the yeast Candida albicans. nih.gov Other derivatives showed activity against bacteria such as E. coli, P. aeruginosa, S. epidermidis, and B. subtilis, as well as the fungus A. niger. tsijournals.com

The benzothiophene core has also been extensively investigated for its potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. A class of 3-substituted benzothiophene-1,1-dioxides was found to be effective inhibitors of M. tuberculosis growth. researchgate.netnih.govpeerj.com Systematic exploration of substituents at the C-3 position revealed that compounds bearing tetrazole, oxazole, and oxadiazole groups were the most potent, with some exhibiting MIC values below 10 µM. nih.govpeerj.com The tetrazole-substituted compound was the most potent, with an MIC of 2.6 µM. researchgate.netnih.govpeerj.com Another study identified new benzo[b]thiophene derivatives active against both active and dormant multidrug-resistant M. tuberculosis, with one compound showing an MIC of 2.73 μg/mL against the dormant stage. nih.gov

| Compound Class/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 3-substituted benzothiophene-1,1-dioxide (tetrazole substituent) | Mycobacterium tuberculosis | 2.6 µM | researchgate.netnih.govpeerj.com |

| 3-substituted benzothiophene-1,1-dioxide (oxadiazole substituents) | Mycobacterium tuberculosis | 3–8 µM | researchgate.netpeerj.com |

| Compound 7b (bromo and chloro substituted) | Multidrug-resistant M. tuberculosis (dormant) | 2.73 µg/mL | nih.gov |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria & Yeast | 16 µg/mL | nih.gov |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria & Yeast | 16 µg/mL | nih.gov |

Antimicrobial, Antibacterial, Antifungal, and Antitubercular Agents

Specific Examples and Lead Molecules (e.g., Sertaconazole)

Sertaconazole (B158924) is a prominent antifungal medication that features a benzothiophene ring in its chemical structure. nih.gov This benzothiophene moiety is a sulfur analog of the indole (B1671886) ring found in the amino acid tryptophan. nih.gov The presence of the benzothiophene ring in sertaconazole is thought to mimic tryptophan, enhancing the drug's ability to create pores in the fungal cell membrane. nih.gov This disruption of the membrane leads to cell death due to the loss of essential components like ATP. nih.gov

Sertaconazole operates through multiple mechanisms of action; it is fungistatic, fungicidal, antibacterial, anti-inflammatory, and antipruritic. nih.gov Similar to other imidazole (B134444) antifungals, it inhibits the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, by targeting the 14α-demethylase enzyme. nih.gov Marketed under brand names such as Ertaczo, it is formulated as a cream for treating skin infections like athlete's foot. nih.govplos.org

Table 1: Details of Sertaconazole

| Aspect | Description | Citation |

|---|---|---|

| Chemical Class | Benzothiophene antifungal | nih.gov |

| IUPAC Name | (RS)-1-{2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole | nih.gov |

| Molecular Formula | C20H15Cl3N2OS | nih.gov |

| Molar Mass | 437.76 g·mol−1 | nih.gov |

| Mechanism of Action | Inhibits ergosterol synthesis by blocking 14α-demethylase, forms pores in the fungal cell membrane. | nih.gov |

| Therapeutic Use | Topical treatment of superficial mycoses. | nih.gov |

Anti-inflammatory and Anti-oxidant Activities

Derivatives of benzothiophene have demonstrated notable anti-inflammatory and antioxidant properties. Tetrahydrobenzo[b]thiophene derivatives, for instance, have been shown to possess significant anti-inflammatory capabilities. nih.gov Certain compounds containing the benzo[b]thiophene nucleus exhibit potent antioxidant activity by inhibiting lipid oxidation induced by free radicals and preventing the formation of lipid peroxides. nih.gov

Research has highlighted that the anti-inflammatory effects of some benzothiophene derivatives are linked to the inhibition of pro-inflammatory cytokine release from activated immune cells. nih.gov Furthermore, the antioxidant capacity of these compounds has been evaluated using methods such as the phosphomolybdenum method, with some derivatives showing potency comparable to ascorbic acid. nih.gov This suggests their potential as candidates for treating conditions related to oxidative stress. nih.gov

Antidiabetic and Anticonvulsant Agents

The benzothiophene scaffold has been explored for its potential in developing antidiabetic and anticonvulsant medications.

Antidiabetic Agents:

Novel benzothiophene derivatives have been synthesized and evaluated for their antidiabetic efficacy. nih.gov In silico molecular docking studies have identified these compounds as potential inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. nih.gov In vitro studies have confirmed this inhibitory activity, with some derivatives showing lower IC50 values than the standard drug, acarbose. nih.gov Further in vivo studies in glucose-loaded mice have demonstrated the antihyperglycemic activity of these compounds. nih.gov Additionally, hydroxybenzoic acid derivatives have been studied for their anti-diabetic effects, showing improvement in hepatic insulin (B600854) resistance. nih.gov

Anticonvulsant Agents:

Derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have been identified as potent anticonvulsant agents. nih.gov These compounds have been evaluated in various seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov One lead compound demonstrated significant antiseizure properties with ED50 values of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz test. nih.gov The proposed mechanism of action for these compounds involves interaction with the neuronal voltage-sensitive sodium channel. nih.gov

Table 2: Anticonvulsant Activity of a Lead Benzothiophene Derivative

| Seizure Model | ED50 (mg/kg) | Citation |

|---|---|---|

| Maximal Electroshock (MES) | 27.4 | nih.gov |

Antiparasitic Activities (e.g., Anti-Leishmanial, Antitrypanosomal)

Benzothiophene and its derivatives have emerged as a promising class of compounds in the search for new antiparasitic agents.

Anti-Leishmanial Activity:

Thiophene derivatives have shown activity against various Leishmania species. nih.gov Novel bithiophene derivatives, synthesized based on a natural product, were evaluated against Leishmania amazonensis, with one compound demonstrating potent and selective activity against the promastigote forms. nih.gov The mechanism of action for this compound was found to involve the destabilization of the parasite's redox homeostasis, leading to an accumulation of lipid bodies, increased reactive oxygen species production, and damage to the plasma and mitochondrial membranes. nih.gov

Antitrypanosomal Activity:

Nitrothiophene-based compounds have been identified as potent antitrypanosomal agents. researchgate.net A series of these compounds selectively inhibited the growth of Trypanosoma brucei brucei, Trypanosoma brucei gambiense, and Trypanosoma brucei rhodesiense. researchgate.net One particular derivative demonstrated excellent oral bioavailability and was effective in treating acute infections in mouse models of Human African Trypanosomiasis. researchgate.net

Neuroprotective Activities

The neuroprotective potential of compounds containing the benzothiophene moiety is an area of active research. While direct studies on this compound are limited, related phenolic and heterocyclic compounds have shown promise. For instance, certain phenolic acids, which share structural similarities, have been shown to possess distinct neuroprotective characteristics. nih.gov One such acid was effective in protecting neurons from nitric oxide-induced death. nih.gov

Furthermore, a novel neuroprotective agent, AM-36, which has antioxidant and sodium channel blocking activity, has been shown to reduce neuronal damage after middle cerebral artery occlusion. researchgate.net This agent significantly inhibited the generation of reactive oxygen species and dopamine (B1211576) release in the striatum of conscious rats post-ischemia. researchgate.net These findings suggest that the structural features present in benzothiophene derivatives could contribute to neuroprotective effects by mitigating oxidative stress and excitotoxicity.

Estrogen Receptor Modulators (e.g., Raloxifene)

Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is a notable example of a benzothiophene derivative used in medicine. nih.gov It is prescribed for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer in high-risk postmenopausal women. nih.gov

Unlike the first-generation SERM, tamoxifen, raloxifene does not exhibit pro-estrogenic effects on the endometrium, thereby avoiding an increased risk of endometrial cancer. nih.gov Raloxifene's tissue-specific effects allow it to act as an estrogen agonist in bone tissue, thus preventing bone loss, while acting as an estrogen antagonist in breast and uterine tissues. nih.gov

Table 3: Comparison of Raloxifene and Tamoxifen

| Feature | Raloxifene | Tamoxifen | Citation |

|---|---|---|---|

| Generation | Second | First | nih.gov |

| Chemical Class | Benzothiophene | Triphenylethylene | nih.govnih.gov |

| Effect on Bone | Estrogenic (Agonist) | Estrogenic (Agonist) | nih.govnih.gov |

| Effect on Breast | Antiestrogenic (Antagonist) | Antiestrogenic (Antagonist) | |

| Effect on Uterus | Antiestrogenic (Antagonist) | Estrogenic (Agonist) | nih.gov |

| Endometrial Cancer Risk | No increased risk | Increased risk | nih.gov |

Enzyme Inhibitors (e.g., Acetyl-CoA Carboxylase, Cholinesterases, Carbonic Anhydrase)

The benzothiophene scaffold is a key structural motif in the design of various enzyme inhibitors. Enzyme inhibitors are molecules that interfere with the normal reaction pathway between an enzyme and its substrate. This inhibition can be competitive, where the inhibitor binds to the active site, or non-competitive, where it binds to an allosteric site.

Benzothiophene derivatives have been investigated as inhibitors for a range of enzymes. For example, derivatives of 3-(phenylamino)benzoic acids have been identified as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer. nih.gov The structural arrangement of these inhibitors, specifically a meta arrangement of the carboxylic acid and secondary amine moieties, confers selectivity for AKR1C3 over related isoforms. nih.gov While specific examples for Acetyl-CoA Carboxylase, Cholinesterases, and Carbonic Anhydrase inhibition by this compound were not detailed in the provided context, the versatility of the benzothiophene core suggests its potential as a template for designing inhibitors for these and other enzymatic targets.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a highly effective strategy in modern medicinal chemistry for the identification of lead compounds. wikipedia.orgnih.gov This approach contrasts with traditional high-throughput screening (HTS) by utilizing libraries of small, low-complexity molecules, typically with molecular weights under 300 Da, known as "fragments". nih.gov These fragments generally exhibit weak binding affinity to their biological targets, but their interactions are often highly efficient in terms of binding energy per atom. The core principle of FBDD is to identify these weakly binding fragments and then systematically optimize them, either by "growing" the fragment to occupy adjacent pockets of the binding site or by "linking" multiple fragments that bind to different nearby sites. wikipedia.org This method allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties compared to those derived from HTS. drugdiscoverychemistry.com

The this compound scaffold is an exemplary fragment for FBDD campaigns. Its rigid bicyclic structure provides a well-defined shape for interacting with protein binding sites, while the hydroxyl group can act as a crucial hydrogen bond donor or acceptor. These characteristics make it an ideal starting point for developing inhibitors against various enzyme classes, particularly kinases. In the development of novel anti-cancer agents, derivatives of 5-hydroxybenzothiophene, a structural isomer of this compound, have been utilized as a core scaffold to develop multi-kinase inhibitors. nih.gov The benzothiophene core serves as the foundational fragment, which is then elaborated with other chemical moieties to enhance potency and selectivity against a panel of cancer-related kinases. nih.gov

Table 1: Key Principles of Fragment-Based Drug Discovery (FBDD)

| Principle | Description | Relevance to this compound |

| Fragment Size | Typically adheres to the "Rule of Three": Molecular Weight < 300 Da, ClogP < 3, H-bond donors/acceptors < 3. wikipedia.orgfrontiersin.org | The core scaffold fits these criteria, making it an ideal starting fragment. |

| Screening Method | Requires sensitive biophysical techniques (e.g., NMR, X-ray crystallography, SPR) to detect weak binding. | These methods can precisely map the interaction of the hydroxybenzothiophene core within a target's binding site. |

| Hit-to-Lead Optimization | Involves iterative chemical synthesis to "grow" or "link" fragments, guided by structural data, to increase affinity and develop drug-like properties. wikipedia.orgnih.gov | The scaffold allows for synthetic modification at multiple positions to enhance interactions and target specificity. |

| Ligand Efficiency | Fragments are selected based on high binding efficiency, ensuring that the initial interactions are structurally and energetically favorable. | The defined hydrogen bonding and aromatic features of the scaffold contribute to high ligand efficiency. |

In Silico Studies and Molecular Docking for Ligand-Protein Interactions

In silico techniques, particularly molecular docking, are indispensable tools in modern drug discovery for predicting and analyzing the interactions between a ligand and its protein target at a molecular level. nih.gov These computational methods simulate the binding process, positioning the ligand within the protein's active site and estimating the binding affinity through scoring functions. mdpi.com This allows researchers to prioritize compounds for synthesis, rationalize structure-activity relationships (SAR), and gain insights into the key interactions that drive binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

The this compound scaffold has been subject to such computational analyses to elucidate its binding mode within various biological targets. For instance, in the development of multi-kinase inhibitors, molecular docking studies are crucial for understanding how hydroxybenzothiophene derivatives interact with the ATP-binding pocket of different kinases. nih.gov Docking simulations can reveal how the hydroxyl group of the benzothiophene core forms a critical hydrogen bond with the "hinge region" of the kinase, an interaction that is characteristic of many potent kinase inhibitors. The bicyclic ring system typically occupies a hydrophobic pocket, while synthetic modifications at other positions can be designed to form additional interactions, thereby enhancing potency and modulating selectivity. nih.gov

Table 2: Representative Molecular Docking Parameters for a Hypothetical this compound-Based Inhibitor

| Parameter | Description | Example Finding |

| Target Protein | The specific biological macromolecule being investigated (e.g., a protein kinase). | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) |

| Docking Software | The computational program used to perform the simulation. | GOLD, AutoDock, DOCK. nih.gov |

| Binding Energy/Score | A calculated value that estimates the binding affinity between the ligand and the protein. Lower energy values typically indicate stronger binding. nih.gov | -9.5 kcal/mol |

| Key Amino Acid Interactions | Specific residues in the protein's active site that form significant bonds or interactions with the ligand. | Hydrogen Bond: The hydroxyl (-OH) group of the benzothiophene ring forms a hydrogen bond with the backbone amide of Cys919 in the kinase hinge region. |

| Hydrophobic Interactions: The benzothiophene ring system is stabilized by hydrophobic interactions with residues such as Val848, Ala866, and Leu1035. | ||

| Predicted Binding Pose | The three-dimensional orientation of the ligand within the active site. | The inhibitor adopts a conformation that anchors it in the ATP-binding site, blocking the natural substrate from binding. |

Pharmacokinetic and ADME-Toxicity Profile Studies

The success of a drug candidate is determined not only by its pharmacological potency but also by its pharmacokinetic profile, commonly assessed through ADME-Toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. thermofisher.com These properties dictate the fate of a compound in the body and are a major cause of failure in clinical trials. thermofisher.com Early assessment of ADME-Tox properties, often using in silico predictive models and in vitro assays, is critical to guide the optimization of lead compounds and mitigate the risk of late-stage attrition. nih.govresearchgate.net

For compounds based on the this compound scaffold, in silico tools can provide valuable initial predictions of their ADME properties. These models use the chemical structure to estimate parameters such as gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and potential toxicity risks like mutagenicity (Ames test). ajol.infonih.gov For example, a novel thiophene derivative might be predicted to have high intestinal absorption but could also be a substrate or inhibitor of a major metabolic enzyme like CYP3A4, indicating a potential for drug-drug interactions. ajol.info These predictions must be subsequently validated through experimental assays.

Table 3: Predicted In Silico ADME-Toxicity Profile for a Representative this compound Derivative

| ADME-Tox Parameter | Predicted Property | Implication in Drug Discovery |

| Human Intestinal Absorption | High (>80%) | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Low | The compound is unlikely to cross into the central nervous system, which may be desirable to avoid CNS side effects. |

| CYP3A4 Substrate | Yes | The compound is likely metabolized by CYP3A4, which could affect its half-life and lead to interactions with other drugs. ajol.info |

| CYP3A4 Inhibitor | Yes | Potential to inhibit the metabolism of co-administered drugs, requiring careful consideration during clinical development. |

| AMES Toxicity | Non-mutagenic | Low risk of causing genetic mutations, a favorable safety indicator. ajol.info |

| Total Clearance | Low | Suggests the compound may be cleared slowly from the body, potentially allowing for less frequent dosing. |

Drug Resistance Mechanisms and Strategies to Overcome Them

Drug resistance is a major obstacle in the treatment of diseases like cancer. nih.gov Tumors can develop resistance through various mechanisms, including mutations in the drug's target protein that prevent binding, or the activation of alternative signaling pathways that bypass the effect of the inhibitor. nih.gov For example, in cancer therapy, a tumor initially responsive to an inhibitor of a specific kinase may develop resistance by upregulating a different kinase that can perform a similar function, thereby restoring downstream signaling and promoting cell survival. nih.gov

A key strategy to combat this form of resistance is the development of multi-target drugs that can inhibit several key signaling pathways simultaneously. nih.gov This polypharmacological approach makes it more difficult for cancer cells to find an escape route. The this compound scaffold has been employed as a core structure for the rational design of such multi-kinase inhibitors. nih.gov By designing derivatives that potently inhibit several receptor tyrosine kinases (e.g., EGFR, MET, HER2) involved in tumor growth and survival, it is possible to preemptively block the common escape pathways that lead to resistance. A compound like 16b, a 5-hydroxybenzothiophene hydrazide derivative, has demonstrated potent inhibitory activity against multiple kinases, representing a promising strategy to address the challenge of resistance in advanced tumors. nih.gov

Table 4: Drug Resistance Mechanisms and Counter-Strategies Involving Multi-Target Inhibitors

| Resistance Mechanism | Description | Strategy Using Hydroxybenzothiophene-Based Inhibitors |

| Target Mutation | A mutation in the primary kinase target reduces the binding affinity of the drug. | While challenging, some multi-target inhibitors may retain activity against certain mutant forms or inhibit downstream effectors. |

| Pathway Bypass | Cancer cells activate an alternative signaling pathway to compensate for the inhibited one (e.g., upregulating MET or HER2 in response to an EGFR inhibitor). nih.gov | A single compound designed to inhibit EGFR, MET, and HER2 simultaneously can block the primary and bypass pathways, preventing this escape mechanism. |

| Upregulation of Pro-Survival Proteins | Increased expression of anti-apoptotic proteins (e.g., Bcl-2 family) can make cells resistant to drug-induced apoptosis. nih.gov | Multi-kinase inhibitors can induce apoptosis by shutting down multiple survival signals, potentially overcoming this resistance. |

| Drug Efflux | Increased activity of drug efflux pumps (e.g., ABC transporters) reduces the intracellular concentration of the drug. oncohemakey.com | While not a direct counter, optimizing the physicochemical properties of the inhibitor can reduce its recognition by efflux pumps. |

Applications in Materials Science and Organic Electronics

Organic Semiconductors and Thin-Film Transistors (OFETs)

Derivatives of the benzothiophene (B83047) scaffold, which can be synthesized from precursors like 3-hydroxybenzothiophene, are pivotal in the advancement of organic electronics. These materials form the active layer in organic field-effect transistors (OFETs), which are essential components in technologies such as flexible displays, electronic paper, and sensors. The performance of these devices is largely dictated by the charge carrier mobility of the organic semiconductor used.

unb.caBenzothieno[3,2-b] unb.cabenzothiophene (BTBT) and its derivatives have emerged as a highly promising class of organic semiconductors. ekb.egrsc.org The fused four-ring aromatic core of BTBT provides an extensive conjugated system that facilitates efficient π-orbital overlap, a key factor for effective charge transport. scispace.com Unlike many other thienoacene-based materials, BTBT derivatives often exhibit significant stability in ambient conditions due to their large band gaps. scispace.com The versatility of the BTBT core allows for the introduction of various functional groups, enabling the fine-tuning of its electronic and physical properties. ekb.egrsc.org

The relationship between the molecular structure of BTBT derivatives and their charge transport properties is a subject of intensive research. The type and position of substituents on the BTBT core profoundly influence the material's performance in OFETs.

Key structural factors influencing charge transport include:

Alkyl Chain Substituents : The length and isomerism of alkyl chains attached to the BTBT core significantly impact molecular packing and, consequently, charge carrier mobility. unb.canih.gov Longer alkyl chains can induce a "zipper effect," which brings the BTBT cores into closer proximity, promoting stronger intermolecular orbital coupling and enhancing charge transport. unb.ca Studies on didodecyl unb.cabenzothieno[3,2-b] unb.cabenzothiophene (C12-BTBT-C12) isomers have shown that the molecular packing driven by the isomerism of the alkyl side-chains has a strong impact on charge carrier mobility. nih.gov

Molecular Packing : Thiophene-containing semiconductors often exhibit a herringbone packing motif in the solid state. unb.ca This arrangement, influenced by side-by-side S∙∙∙S(C) interactions, is crucial for establishing efficient two-dimensional charge transport pathways. unb.cawikipedia.org The angle between molecular planes and the core-to-core stacking distance are critical parameters that determine the effectiveness of orbital overlap. unb.ca

Symmetry : The symmetry of the BTBT molecule plays a role in its material properties. Unsymmetrical BTBT derivatives have the potential to outperform their symmetrical counterparts. For instance, 2-decyl-7-phenyl-BTBT, an unsymmetrical molecule, has demonstrated very high charge mobility. ekb.eg Access to unsymmetrical structures allows for the modulation of molecular orbital energy levels and self-assembly properties by varying the functional groups. ekb.eg

Table 1: Influence of Molecular Structure on Charge Transport in BTBT Derivatives

| Structural Feature | Impact on Charge Transport | Research Finding | Citation |

|---|---|---|---|

| Alkyl Chain Length | Longer chains can enhance mobility. | A "zipper effect" from longer alkyl chains brings BTBT cores closer, improving intermolecular orbital coupling. | unb.ca |

| Alkyl Chain Isomerism | Affects molecular packing and mobility. | Different isomers of C12-BTBT-C12 show varied charge carrier mobilities due to differences in crystalline packing. | nih.gov |

| Molecular Symmetry | Unsymmetrical molecules can exhibit high mobility. | The unsymmetrical 2-decyl-7-phenyl-BTBT has shown exceptionally high charge mobility. | ekb.eg |

| End-Capping Groups | Influences electrical performance. | Phenyl-ethynyl end-capped BTBT showed higher mobility compared to derivatives with more extended conjugation. | scispace.com |

| Oxygen in Alkyl Chains | Improves charge mobility and stability. | Introduction of an oxygen atom in the terminal alkyl groups of a diphenyl-substituted BTBT derivative (DOPBTBT) tripled the charge mobility compared to its oxygen-free counterpart. | nih.govmdpi.com |

The rational design of BTBT derivatives is crucial for achieving high charge carrier mobility. A key strategy involves modifying the molecular structure to control the intermolecular interactions and solid-state packing.

Approaches to designing high-mobility BTBT derivatives include:

Introducing Specific Functional Groups : The introduction of phenyl groups can enhance thermal stability, while alkyl chains can control the mesoscopic organization of the molecules. sapub.org For example, 2-(4-hexylphenyl) unb.cabenzothieno[3,2-b] unb.cabenzothiophene (C6-Ph-BTBT) exhibits liquid crystal phases that contribute to a high hole mobility of 4.6 cm²/V·s. sapub.org

Controlling Molecular Orientation : Achieving a preferred "edge-on" geometry, where the π-stacking direction is parallel to the substrate, is beneficial for charge transport in OFETs. nih.gov The choice of substituents can influence this orientation. For instance, diiPr-BTBT and ditBu-BTBT films on FTO substrates show a well-organized edge-on geometry. nih.gov

Modulating Electronic Properties : The introduction of electron-donating or electron-withdrawing groups can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ekb.eg This is critical for matching the energy levels with the work function of the electrodes to ensure efficient charge injection. For example, unsymmetrical BTBTs with methoxy (B1213986) groups have shown higher hole mobilities when blended with a polymer semiconductor. ekb.eg

Utilizing Hydrogen Bonding : The introduction of hydrogen-bonding units, such as alkylamide groups, can influence the molecular assembly and introduce ferroelectric properties alongside semiconducting behavior. researchgate.netgoogle.com